N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

Catalog No.
S12142178
CAS No.
M.F
C20H11ClFIN2O2
M. Wt
492.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl...

Product Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

Molecular Formula

C20H11ClFIN2O2

Molecular Weight

492.7 g/mol

InChI

InChI=1S/C20H11ClFIN2O2/c21-16-9-12(22)4-6-15(16)20-25-17-10-14(5-7-18(17)27-20)24-19(26)11-2-1-3-13(23)8-11/h1-10H,(H,24,26)

InChI Key

XAYOTPGCXMNSKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole moiety and halogenated phenyl groups. The compound has a molecular formula of C20H14ClF I N2O2 and a molecular weight of approximately 426.69 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its potential biological activity and reactivity in various

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially yielding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
  • Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of various derivatives that may exhibit different properties and activities .

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has been investigated for its potential biological activities, particularly in the context of medicinal chemistry. It shows promise as an anticancer agent due to its ability to interact with specific molecular targets within cancer cells. Additionally, the compound has been explored for antimicrobial properties, making it a candidate for further development in pharmaceutical applications .

The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves several steps:

  • Formation of the Benzoxazole Ring: The initial step often involves the condensation of appropriate phenolic and carboxylic acid derivatives to form the benzoxazole core.
  • Halogenation: Chlorination and fluorination can be performed on the phenyl group to introduce the chlorine and fluorine substituents.
  • Iodination: The introduction of iodine is usually achieved through electrophilic iodination reactions involving iodine monochloride or similar reagents.
  • Amidation: Finally, the formation of the amide bond is accomplished by reacting the benzoxazole derivative with an appropriate amine .

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several notable applications:

  • Medicinal Chemistry: Its potential as an anticancer and antimicrobial agent makes it valuable in drug development.
  • Fluorescent Probes: The compound may serve as a fluorescent probe in biological imaging studies due to its unique structural features.
  • Organic Synthesis: It acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules .

The interaction studies involving N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide focus on its binding affinity to various biological targets. Research indicates that this compound may interact with sigma receptors, which are implicated in various cellular processes and diseases. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Several compounds share structural similarities with N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamideContains bromine instead of chlorineMay exhibit different biological activity due to bromine's larger size
N-[2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamideMethyl group substitutionAltered lipophilicity could impact pharmacokinetics
N-[2-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-5-yl]-3-trifluoromethylbenzamideNitro group additionPotentially enhanced electronic properties affecting reactivity

Uniqueness

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to its combination of both chlorine and fluorine substituents alongside iodine. This dual halogenation not only influences its reactivity but also enhances its potential as a versatile intermediate in organic synthesis and therapeutic applications compared to other similar compounds .

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

491.95378 g/mol

Monoisotopic Mass

491.95378 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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